Didemnin C is extracted from the marine tunicate Trididemnum solidum, a member of the family Didemnidae. This compound is one of several didemnins identified in this genus, including Didemnin A and Didemnin B, which have garnered attention for their antiviral and antitumor properties . The chemical structure of Didemnin C is characterized as a cyclic depsipeptide with a molecular formula of and a molecular weight of approximately 1015.24 g/mol .
The synthesis of Didemnin C involves complex biosynthetic pathways primarily mediated by non-ribosomal peptide synthetases (NRPS). The biosynthetic gene cluster responsible for the production of didemnins includes multiple modules that facilitate the assembly of amino acid precursors into the final cyclic structure. Specifically, the synthesis begins with the loading of specific amino acids onto carrier proteins followed by enzymatic modifications such as acylation and cyclization .
Recent studies have suggested that the biosynthetic pathway may involve iterative steps where certain modules can function multiple times to incorporate various amino acids into the growing peptide chain. For instance, the incorporation of α-hydroxy acids and malonate extensions is critical for forming specific structural features unique to Didemnin C .
The molecular structure of Didemnin C features a cyclic arrangement typical of depsipeptides. Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) have elucidated its structure, revealing the presence of multiple amino acid residues including proline, leucine, threonine, and methyl-leucine . The stereochemistry of these amino acids has been confirmed through various analytical techniques, ensuring that the biological activity aligns with its structural configuration.
Didemnin C participates in several chemical reactions that are crucial for its biological activity. These reactions include hydrolysis under acidic conditions to yield bioactive fragments that can interact with cellular targets. Additionally, modifications such as chlorination or methylation can occur, leading to derivatives with altered pharmacological profiles . The reactivity of Didemnin C is influenced by its functional groups, which can participate in nucleophilic attacks or form complexes with metal ions.
The mechanism by which Didemnin C exerts its biological effects primarily involves inhibition of protein synthesis. It has been shown to bind to specific sites on ribosomes, disrupting the translation process and leading to cell cycle arrest in cancer cells. This mechanism is similar to that observed with other didemnins, indicating a conserved pathway among this class of compounds . Studies have demonstrated that Didemnin C may also induce apoptosis in tumor cells through activation of apoptotic pathways, further enhancing its potential as an anticancer agent.
Didemnin C exhibits distinct physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential for formulation into therapeutic agents.
The primary applications of Didemnin C lie within pharmacology and medicinal chemistry:
The discovery of the didemnins emerged from systematic investigations of Caribbean marine invertebrates by Kenneth Rinehart and his research group at the University of Illinois. In 1981, they reported the isolation of didemnins A, B, and C from the colonial tunicate Trididemnum solidum (Phylum: Chordata; Class: Ascidiacea) collected near the Virgin Islands [2] [6]. This represented a landmark achievement, as didemnin B subsequently became the first marine-derived compound to enter human cancer clinical trials. Initial taxonomic identification classified the source organism as Trididemnum solidum, though re-examinations of ascidian taxonomy have occurred over time. Early collections relied on dredging and trawling, methods known to damage fragile marine habitats and potentially cause cross-contamination of samples, complicating precise source organism identification [1].
For decades, the tunicate was considered the biosynthetic source of the didemnins. However, growing recognition of the crucial role of microbial symbionts in the production of invertebrate-derived marine natural products prompted a re-evaluation. A pivotal breakthrough came when free-living marine bacteria of the genus Tistrella (Phylum: Proteobacteria; Class: Alphaproteobacteria), specifically Tistrella mobilis and Tistrella bauzanensis, were identified as the true producers of didemnins B and C [3] [6]. This discovery resolved long-standing questions about the compounds' origin and was confirmed through:
Table 1: Taxonomic Classification of Didemnin Sources
Taxonomic Level | Initial Source (Tunicate) | True Biosynthetic Source (Bacterium) |
---|---|---|
Domain | Eukaryota | Bacteria |
Phylum | Chordata | Proteobacteria |
Class | Ascidiacea | Alphaproteobacteria |
Order | Aplousobranchia | Rhodospirillales (proposed) |
Family | Didemnidae | Tistrellaceae |
Genus | Trididemnum | Tistrella |
Species | Trididemnum solidum | Tistrella mobilis, Tistrella bauzanensis |
The didemnins constitute a growing family of structurally related cyclic depsipeptides. Their shared core architecture features a macrocyclic ring formed by peptide bonds and ester linkages (depsipeptide), invariably incorporating several distinctive non-proteinogenic amino acid residues and a characteristic side chain. Key conserved structural elements include [2] [6] [8]:
Didemnin C is distinguished within the family by its specific structural features. Compared to the more potent and extensively studied didemnin B, Didemnin C lacks the lactyl group esterified to the α-hydroxy group of the N-terminal 2-hydroxy-N-methylpentanoyl (Hmp) residue present in the side chain of didemnin B [2] [8]. This seemingly minor structural difference significantly impacts its biological activity profile. Didemnin C exhibits markedly reduced cytotoxicity compared to didemnin B. For instance, while didemnin B demonstrated potent antitumor activity in early preclinical models leading to clinical trials, didemnin C was found to be significantly less potent, often by an order of magnitude or more in cytotoxicity assays [8] [9].
Biosynthetic studies revealed an unexpected maturation process. The did gene cluster in Tistrella encodes a 13-module NRPS-PKS megasynthetase organized in a co-linear fashion. Surprisingly, the primary enzymatic products are not didemnin B or C, but rather didemnins X and Y – linear precursors identified as fatty acylglutamine ester derivatives lacking the macrocyclic ring [6]. Post-assembly line enzymatic or chemical modifications, including macrocyclization and possibly oxidation, are required to convert these precursors into the mature didemnins. Imaging mass spectrometry of T. mobilis colonies captured the time-dependent extracellular conversion of didemnins X and Y to didemnin B, strongly supporting this unusual post-synthetase activation mechanism [6]. Didemnin C is likely a product of variations in this maturation process or in the loading of specific fatty acid precursors.
Functionally, didemnins exhibit a diverse pharmacological profile, though potency varies significantly between congeners. The primary activities include:
Table 2: Structural Characteristics and Biological Activities of Key Didemnins
Congener | Key Structural Feature | Molecular Weight (Da) | Primary Biological Activities | Relative Potency (Cytotoxicity) |
---|---|---|---|---|
Didemnin A | Proline macrocycle closure | ~1110 | Antiviral, Immunosuppressive | Low |
Didemnin B | Lactyl group on Hmp side chain; Pro closure | ~1112 | Potent Antitumor, Antiviral, Immunosuppressive | High (IC50 ~ nM range) |
Didemnin C | Lacks lactyl group on Hmp; Pro closure | ~1050 | Antiviral, Immunosuppressive, Weak Antitumor | Moderate (IC50 ~ µM range) |
Didemnin X | Linear fatty acylglutamine ester (Precursor) | ~900 | Minimal | Very Low |
Didemnin Y | Linear fatty acylglutamine ester variant (Precursor) | ~900 | Minimal | Very Low |
Aplidine/Dehydrodidemnin B | Pyruvyl group on Hmp; Double bond in macrocycle | ~1110 | Potent Antitumor (Clinical) | High (IC50 ~ nM range) |
Didemnin C, while less potent than its congener didemnin B, played a crucial supporting role in the marine natural product drug discovery paradigm. The discovery of the didemnins from Trididemnum solidum was a seminal event, demonstrating that marine invertebrates could yield compounds with sufficient potency and novelty to warrant full-scale drug development. Didemnin B's progression into clinical trials marked a historic milestone as the first marine-derived compound to reach this stage for oncology indications [6] [9]. However, its development faced significant hurdles, prominently the "supply problem" – the challenge of obtaining sufficient quantities of a complex molecule from a limited marine invertebrate source for clinical trials and potential commercial use. Harvesting large quantities of T. solidum was ecologically unsustainable and logistically impractical. Furthermore, the structural complexity of didemnin B, featuring multiple chiral centers and unusual residues, made total chemical synthesis feasible for structure confirmation and analog production but prohibitively expensive and low-yielding for large-scale supply [1] [6].
Didemnin C contributed significantly to structure-activity relationship (SAR) studies within the didemnin family. Its structure, closely resembling didemnin B but lacking the lactyl moiety, provided key insights. Researchers recognized that this structural difference correlated with reduced cytotoxicity [8] [9]. This knowledge was instrumental in the design of aplidine (plitidepsin), a synthetic analog derived from the naturally occurring dehydrodidemnin B (isolated from the Mediterranean tunicate Aplidium albicans). Aplidine features a pyruvyl group instead of the lactyl group and a double bond within the macrocyclic ring [9]. Crucially, aplidine retained potent antitumor activity while demonstrating a potentially improved safety profile compared to didemnin B in preclinical models. This exemplifies how studying naturally occurring structural variants like didemnin C can guide the rational design of improved drug candidates. Aplidine eventually received regulatory approval for the treatment of relapsed/refractory multiple myeloma, representing a successful clinical outcome rooted in the didemnin chemical class [7] [9].
The discovery of Tistrella as the true biosynthetic source of the didemnins offers a promising long-term solution to the supply problem. With the producer bacterium identified and cultured, microbial fermentation becomes a viable and scalable production method [3] [6]. Furthermore, the elucidation of the massive ~77-kb did biosynthetic gene cluster opens avenues for biotechnological approaches:
Global microbiome analyses indicate that Tistrella species and their didemnin biosynthetic pathways are present and transcriptionally active in marine environments, confirming the ecological reality of bacterial production [3]. This reinforces the potential of biosynthesis-based approaches as ecologically responsible alternatives to wild harvesting of tunicates. While Didemnin C itself is not a clinical drug candidate, its existence as a natural congener contributed valuable SAR knowledge, and its biosynthetic origin within Tistrella is intrinsically linked to the future development potential of the entire didemnin class, including improved analogs like aplidine.
Table 3: Research Milestones Involving Didemnin C
Year Range | Milestone | Significance for Didemnin C & Family | Key References/Findings |
---|---|---|---|
Early 1980s | Isolation from Trididemnum solidum | Initial characterization of Didemnin C structure & bioactivity | Rinehart et al. (1981) [2] |
1980s-1990s | Didemnin B Clinical Trials (Phase I/II) | Highlighted supply challenge; Didemnin C used in SAR studies | Clinical Pharmacology studies [6] |
Late 1990s | Discovery of Dehydrodidemnin B (Aplidine source) | SAR from Didemnin C informed Aplidine development | PharmaMar research [9] |
2011-2012 | Discovery of Tistrella biosynthesis | Revealed bacterial origin of Didemnin C/B; Solved supply issue | Xu et al. (2012); Tsukimoto et al. (2011) [6] |
2010s-Present | Aplidine (Plitidepsin) Approval & Clinical Use | Clinical validation of didemnin scaffold; SAR confirmed | EMA Approval (Multiple Myeloma) [7] [9] |
2020s | Plitidepsin investigated for COVID-19 | Extended application of didemnin-derived pharmacology | White et al. (2021) [3] |
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